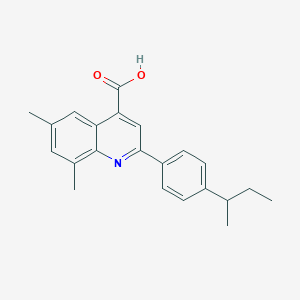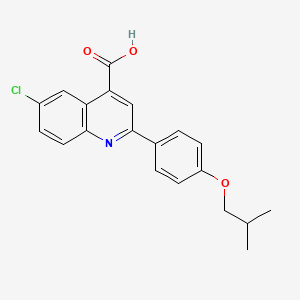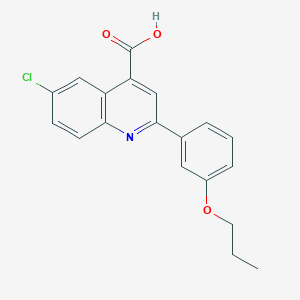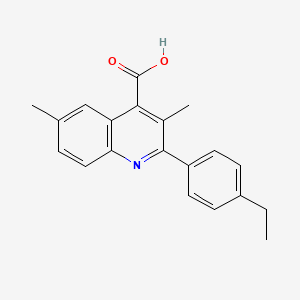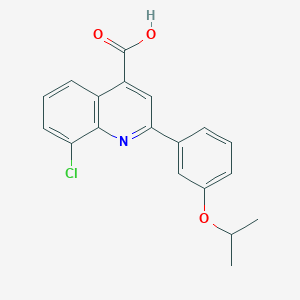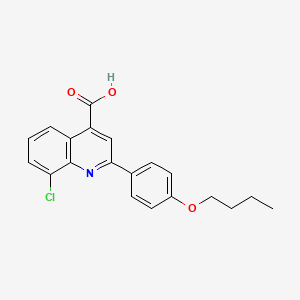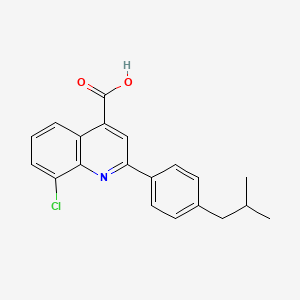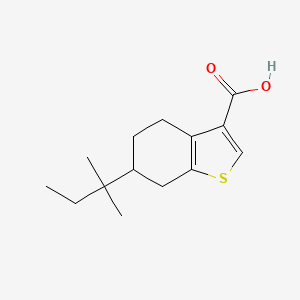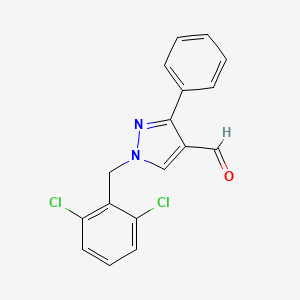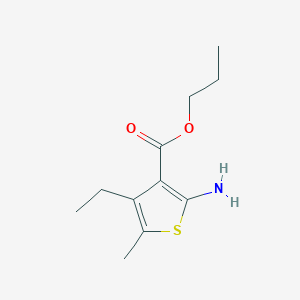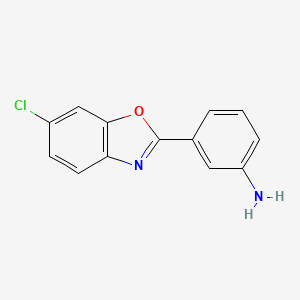
2-(6-氯-1,3-苯并噁唑-2-基)苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-Chloro-1,3-benzoxazol-2-yl)aniline is a chemical compound with the molecular formula C13H9ClN2O and a molecular weight of 244.68 g/mol . This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in various fields of research.
科学研究应用
3-(6-Chloro-1,3-benzoxazol-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
作用机制
Target of Action
Benzoxazole derivatives, which this compound is a part of, have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .
Mode of Action
Benzoxazole derivatives have been known to exhibit antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects . The specific interactions of this compound with its targets that result in these effects are yet to be elucidated.
Biochemical Pathways
Benzoxazole derivatives have been synthesized via different pathways , suggesting that they may interact with a variety of biochemical pathways in the body.
Result of Action
Some benzoxazole derivatives have shown cytotoxic effects on certain cancer cells , and antifungal activity similar to the standard drug voriconazole against Aspergillus niger .
生化分析
Biochemical Properties
3-(6-Chloro-1,3-benzoxazol-2-yl)aniline plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases, which are enzymes that break down proteins into smaller peptides or amino acids . The nature of these interactions often involves the binding of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline to the active site of the enzyme, thereby inhibiting its activity. This inhibition can be crucial in regulating various biochemical pathways and processes.
Cellular Effects
The effects of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline has been shown to modulate the activity of certain transcription factors, which are proteins that help turn specific genes on or off by binding to nearby DNA . This modulation can lead to changes in gene expression, impacting various cellular functions such as growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can result in either the inhibition or activation of the target biomolecule . For instance, 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline can inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can disrupt various signaling pathways, leading to altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . This degradation can lead to a decrease in its efficacy and potency, affecting the outcomes of long-term experiments.
Dosage Effects in Animal Models
The effects of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while at higher doses, it can cause toxicity or other adverse effects . For instance, high doses of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline have been associated with liver toxicity in certain animal models. It is essential to determine the appropriate dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
3-(6-Chloro-1,3-benzoxazol-2-yl)aniline is involved in several metabolic pathways. It interacts with various enzymes and cofactors that facilitate its metabolism and clearance from the body . For example, the compound can be metabolized by cytochrome P450 enzymes, which are a family of enzymes involved in the metabolism of many xenobiotics. This metabolism can lead to the formation of metabolites that may have different biological activities compared to the parent compound.
Transport and Distribution
The transport and distribution of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within target tissues. The distribution of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline can influence its overall efficacy and toxicity, as it determines the concentration of the compound at the site of action.
Subcellular Localization
The subcellular localization of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may be targeted to the mitochondria, where it can influence cellular metabolism and energy production.
准备方法
The synthesis of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline typically involves the reaction of 6-chloro-2-aminobenzoxazole with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to meet the demand for this compound in research and development.
化学反应分析
3-(6-Chloro-1,3-benzoxazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where the chlorine atom or other functional groups are replaced by different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
3-(6-Chloro-1,3-benzoxazol-2-yl)aniline can be compared with other similar compounds, such as:
3-(5-Chloro-1,3-benzoxazol-2-yl)phenylamine: This compound has a similar structure but with a different position of the chlorine atom.
4-Chloro-3-(6-methyl-1,3-benzoxazol-2-yl)aniline: This compound has a methyl group instead of a hydrogen atom at the 6-position of the benzoxazole ring. The uniqueness of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
属性
IUPAC Name |
3-(6-chloro-1,3-benzoxazol-2-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c14-9-4-5-11-12(7-9)17-13(16-11)8-2-1-3-10(15)6-8/h1-7H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOQZGWIBYYUPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC3=C(O2)C=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
